molecular formula C16H14ClN3O3S2 B2501782 N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 899976-50-2

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

カタログ番号: B2501782
CAS番号: 899976-50-2
分子量: 395.88
InChIキー: AHUPQAAXMNAPET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a benzothiadiazine core substituted with a methyl group at position 6 and a 4-chlorophenyl moiety. The benzothiadiazine scaffold is known for its structural rigidity and electronic properties, which can influence binding affinity and metabolic stability in bioactive molecules. The sulfanyl bridge and acetamide group enhance solubility and facilitate interactions with biological targets, such as enzymes or receptors .

特性

IUPAC Name

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-2-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUPQAAXMNAPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Properties

The compound's molecular formula is C9H8ClN3O3S2C_9H_8ClN_3O_3S_2 with a molecular weight of approximately 305.76 g/mol. It features a chlorophenyl group and a benzothiadiazine moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar benzothiadiazine derivatives. For instance, compounds with this structure have demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity Level
Benzothiadiazine Derivative AS. typhi, B. subtilisModerate to Strong
Benzothiadiazine Derivative BE. coli, StaphylococcusWeak to Moderate

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exhibit potent inhibition of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurological disorders such as Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound CAcetylcholinesterase5.2
Compound DUrease12.3

Cytotoxic Effects

Cytotoxicity assays on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown that derivatives of benzothiadiazines can induce apoptosis in cancer cells. For example, one study reported an IC50 value of 6.2 µM for a related compound against HCT-116 cells.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Related Compound EMCF-743.4
Related Compound FHCT-11627.3

Case Studies

Case Study 1: Antibacterial Screening

A study conducted on a series of synthesized benzothiadiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The most active compounds showed significant binding affinity to bovine serum albumin (BSA), indicating potential for therapeutic applications in infections caused by resistant bacteria.

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the inhibitory effects on AChE and urease revealed that certain derivatives could serve as dual-action agents for managing both neurological conditions and gastrointestinal disorders.

類似化合物との比較

N-(2-Chloro-4-methylphenyl)-2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS 933026-68-7)

This analogue differs in the substituents on both the benzothiadiazine and phenyl rings:

  • Benzothiadiazine substitution : A 4-ethyl group replaces the 6-methyl group in the target compound.
  • Phenyl substitution: A 2-chloro-4-methylphenyl group replaces the 4-chlorophenyl moiety. Ethyl groups generally increase lipophilicity compared to methyl, which could influence membrane permeability .

6-(4-Chlorophenyl)-N-Aryl-4-(Trichloromethyl)-4H-1,3,5-Oxadiazin-2-Amines

The trichloromethyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce metabolic flexibility compared to sulfanyl-acetamide derivatives .

Acetamide Derivatives with Substituted Phenyl Groups

N-(4-Bromophenyl)acetamide

This simpler acetamide derivative lacks the benzothiadiazine-sulfanyl moiety. Key structural differences include:

  • Bond lengths : The C1–C2 bond in the acetamide chain is 1.501 Å, slightly shorter than in bulkier analogues (e.g., 1.53 Å in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide), suggesting reduced steric strain .
  • Bioactivity : The absence of the benzothiadiazine-sulfanyl group limits its utility in complex interactions, though it serves as a precursor for heterocyclic synthesis .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide

This compound features a nitro group and methylsulfonyl substituent on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to the target compound’s chlorophenyl group .

Benzothiazole-Based Analogues

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-Chlorophenyl)acetamide

This patent-pending compound replaces the benzothiadiazine core with a benzothiazole ring. The ethoxy group at position 6 enhances hydrophilicity, while the 4-chlorophenyl-acetamide moiety mirrors the target compound. Benzothiazoles are often associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to benzothiadiazines .

Structural Characterization

Crystallographic data for related compounds (e.g., N-(4-bromophenyl)acetamide) were refined using SHELXL, a program widely employed for small-molecule analysis . Key bond parameters:

Compound C1–C2 (Å) N1–C2 (Å) Reference
N-(4-Bromophenyl)acetamide 1.501 1.347
N-(4-Chloro-2-nitrophenyl)acetamide 1.53 1.30

The target compound’s benzothiadiazine core likely exhibits similar bond lengths, with deviations arising from sulfur and nitrogen heteroatoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。